dimethyl 5-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzene-1,3-dicarboxylate
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Overview
Description
1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the condensation of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the coupling of this core with 1,3-dimethyl-5-aminobenzene-1,3-dicarboxylate under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a fused nitrogen-containing heterocyclic ring system and are known for their pharmacological potential.
Uniqueness
1,3-DIMETHYL 5-{[1-(2,4-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]AMINO}BENZENE-1,3-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both pyrazolo[3,4-d]pyrimidine and benzene-1,3-dicarboxylate moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H21N5O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
dimethyl 5-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C23H21N5O4/c1-13-5-6-19(14(2)7-13)28-21-18(11-26-28)20(24-12-25-21)27-17-9-15(22(29)31-3)8-16(10-17)23(30)32-4/h5-12H,1-4H3,(H,24,25,27) |
InChI Key |
WEHDBKSIMGZNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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